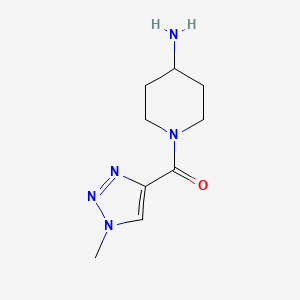

(4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Overview

Description

The compound “(4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceuticals, and a 1,2,3-triazole ring, which is often used in medicinal chemistry due to its stability and versatility .

Scientific Research Applications

Novel Synthesis Approaches

In the realm of organic synthesis, researchers have developed innovative methods for creating complex molecules. For instance, a study highlighted a novel three-step synthesis starting from the methyl ester of the proteinogenic amino acid (S)-serine, leading to the creation of chiral, non-racemic bicyclic lactams. These compounds showed promising interaction with central nervous system receptors, specifically with σ1-receptors, indicating potential applications in neuroscience and pharmacology (Beduerftig et al., 2001).

Catalysis and Synthetic Applications

The development of catalysts for facilitating chemical reactions is a critical area of research. A study described the synthesis of a new ligand through a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC), forming a stable complex with CuCl. This complex proved to be an outstanding catalyst for CuAAC, demonstrating low catalyst loadings, short reaction times, and compatibility with free amino groups, suggesting its utility in accelerating the synthesis of various organic compounds (Ozcubukcu et al., 2009).

Structural and Characterization Studies

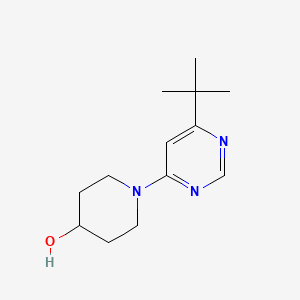

Research on the structural elucidation of chemical compounds is essential for understanding their properties and potential applications. For example, the crystal structure analysis of organic compounds such as (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone provided insights into their molecular geometry, functional groups, and optical properties. Such studies are foundational for the development of materials with specific optical characteristics, including applications in nonlinear optics and materials science (Revathi et al., 2018).

Biological and Medicinal Chemistry Applications

The synthesis and evaluation of novel compounds for their biological activity is a significant aspect of medicinal chemistry. Research has focused on creating triazole analogues of piperazine with potential antibacterial activity against various human pathogenic bacteria. This indicates the role of such compounds in developing new therapeutic agents to combat bacterial infections (Nagaraj et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit enzymes such as acetylcholinesterase , which plays a pivotal role in hydrolyzing acetylcholine, an important neurotransmitter in both central and peripheral nervous systems .

Biochemical Pathways

Compounds with similar structures have been found to exhibit a broad spectrum of biological activities , suggesting that this compound may also influence multiple biochemical pathways.

Pharmacokinetics

A compound with a similar structure was found to inhibit dipeptidyl peptidase 4

Result of Action

Similar compounds have been found to exhibit cytotoxic activity against various cancer cell lines , suggesting that this compound may also have potential anticancer effects.

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O/c1-13-6-8(11-12-13)9(15)14-4-2-7(10)3-5-14/h6-7H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEXMGWLETVWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

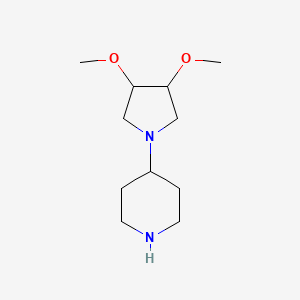

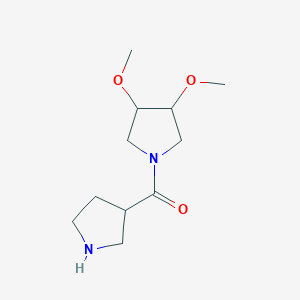

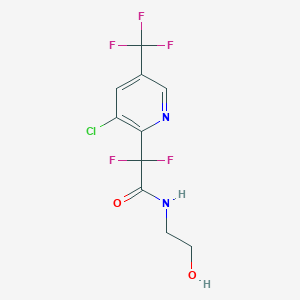

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531592.png)

![(1r,4r)-N-[(1-fluorocyclopentyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1531595.png)

![2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1531606.png)